1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a pyridinyl group, a fluorophenylmethylamino moiety, and a branched ketone side chain (2-methylpropan-1-one). The 4-fluorophenyl group introduces electron-withdrawing properties, while the pyridinyl substituent may enhance binding affinity to biological targets, such as kinases or receptors. Its synthesis likely involves condensation reactions between functionalized triazole precursors and ketone derivatives, as seen in related compounds .
Properties
CAS No. |
876714-62-4 |
|---|---|
Molecular Formula |
C18H18FN5O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H18FN5O/c1-12(2)17(25)24-18(21-10-13-5-7-15(19)8-6-13)22-16(23-24)14-4-3-9-20-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
YPCJTDICOPOBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)F |
solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyr
Biological Activity
1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C21H15FN6O3
- Molecular Weight : 418.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may alter their activity through binding, leading to various biological effects, including modulation of signal transduction pathways and gene expression regulation. The presence of the triazole moiety is particularly significant as it enhances the compound's ability to interact with biological targets.
Biological Activity Overview
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria. In one study using the agar disc-diffusion method, several triazole derivatives displayed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research focusing on triazole derivatives has revealed their capacity to inhibit viral replication in vitro. Specifically, studies have highlighted the effectiveness of certain triazole compounds against β-coronaviruses by targeting key viral enzymes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of the compound:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of triazole derivatives against Pseudomonas aeruginosa, revealing that modifications in the molecular structure significantly influenced antibacterial potency. The study found that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- Antiviral Properties : Another investigation assessed the antiviral potential of triazole derivatives against coronaviruses. The results indicated that specific modifications in the triazole structure improved binding affinity to viral targets, enhancing antiviral efficacy while maintaining low cytotoxicity levels .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 mM |
| Antibacterial | Escherichia coli | 0.8 mM |
| Antiviral | β-coronaviruses | IC50 = 0.7 µM |
Table 2: Structure Activity Relationship (SAR)
| Compound Structure | Activity Level | Comments |
|---|---|---|
| Triazole with Fluorine | High | Enhanced interaction with targets |
| Triazole without Fluorine | Moderate | Reduced binding affinity |
| Triazole with Methoxy | Low | Poor solubility and stability |
Comparison with Similar Compounds
Positional Isomerism of Fluorine
- 1-[5-[(2-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one (CAS: 1338351-30-6): The fluorine atom is positioned at the ortho-site of the phenyl ring instead of the para-position.
- 1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one: Replacing fluorine with a methoxy group introduces electron-donating properties, which may enhance solubility but reduce target-binding affinity in hydrophobic pockets .
Core Heterocycle Modifications
Pyrazoline vs. Triazole Derivatives
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ():
This pyrazoline derivative lacks the triazole ring, featuring a partially saturated five-membered ring. The reduced aromaticity may decrease rigidity and affect pharmacokinetic properties, such as oral bioavailability . - (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one (CAS: 879614-82-1): Combines triazole and pyrazolone moieties, introducing additional hydrogen-bonding sites. The conjugated system may enhance UV absorbance, relevant for analytical detection .
Functional Group Differences
Ketone vs. Thione Derivatives
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Feasibility : The triazole core is synthetically accessible via cyclocondensation of thiosemicarbazides or hydrazine derivatives, as demonstrated in related compounds .
- Thermal Stability : Crystallographic studies of analogous pyrazoline derivatives () indicate that fluorine substituents enhance thermal stability via strong C–F···H interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
